

Application Notes and Protocols for Unconjugated OX-34 Antibody

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

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Introduction

The OX-34 antibody is a mouse IgG2a monoclonal antibody that specifically recognizes the rat CD2 antigen.[1][2] The CD2 antigen is a 50-54 kDa glycoprotein expressed on the surface of rat thymocytes and peripheral T-cells, making OX-34 an invaluable tool for identifying and studying these cell populations.[1][2] As an unconjugated primary antibody, OX-34 requires a secondary antibody for detection in various immunoassays.

This document provides detailed application notes and protocols for the effective use of unconjugated OX-34, with a focus on selecting the appropriate secondary antibody to ensure high-quality, reproducible results. The use of a secondary antibody in an indirect detection method offers significant advantages, including signal amplification and greater flexibility in experimental design, as multiple secondary antibodies can bind to a single primary antibody.[3][4]

Application Notes: Selecting the Right Secondary Antibody

Choosing a suitable secondary antibody is critical for the success of any experiment using an unconjugated primary antibody like OX-34. The selection process depends on the host species of the primary antibody, its isotype, the experimental application, and the species of the sample tissue.

Key Selection Criteria:

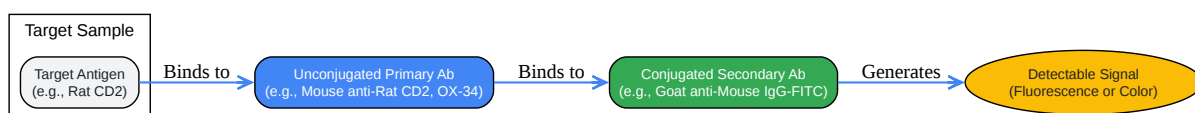
- **Host Species:** The secondary antibody must be raised against the host species of the primary antibody.[3] Since OX-34 is a mouse monoclonal antibody, an anti-mouse secondary antibody raised in a different host species (e.g., goat, donkey, or rabbit) is required.[5][6]
- **Isotype Specificity:** The secondary antibody should recognize the specific class and subclass of the primary antibody. OX-34 has an IgG2a isotype.[2] Therefore, a secondary antibody specific for mouse IgG2a can be used for high specificity, or a general anti-mouse IgG (H+L) secondary, which recognizes most mouse IgG subclasses, can also be employed.[5][7]
- **Conjugate Choice:** The label (conjugate) on the secondary antibody is determined by the detection method.
 - **Enzymes:** Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are common for chromogenic detection in applications like immunohistochemistry (IHC) and ELISA.
 - **Fluorophores:** Fluorescent dyes (e.g., Alexa Fluor®, FITC, PE) are used for immunofluorescence (IF) and flow cytometry (FC). The choice of fluorophore should be compatible with the available microscope filters or flow cytometer lasers.
 - **Biotin:** This small molecule allows for further signal amplification through binding with streptavidin-HRP or streptavidin-fluorophore conjugates.
- **Purity and Cross-Reactivity:**
 - **Affinity-Purified Antibodies:** These are recommended as they provide the highest specificity and lowest non-specific binding.[6][8]
 - **Cross-Adsorbed Secondaries:** To prevent the secondary antibody from binding to endogenous immunoglobulins in the sample tissue, use a secondary that has been pre-adsorbed against the sample species' serum proteins. This is crucial when working with multiplex assays.
 - **F(ab')₂ Fragments:** When working with cells or tissues that have Fc receptors (e.g., spleen, lymph nodes, blood cells), using an F(ab')₂ fragment secondary antibody can eliminate non-specific binding.[5][7]

Recommended Secondary Antibodies for OX-34 (Mouse IgG2a)

Secondary Antibody Type	Target Specificity	Host Species	Recommended Applications	Example Conjugates
Goat anti-Mouse IgG (H+L)	Mouse IgG, heavy & light chains	Goat	FC, IHC, IF, WB	Alexa Fluor® 488, FITC, PE, HRP, Biotin
Donkey anti-Mouse IgG (H+L)	Mouse IgG, heavy & light chains	Donkey	FC, IHC, IF, WB	Alexa Fluor® 647, Cy3, HRP, AP
Goat anti-Mouse IgG2a	Mouse IgG2a isotype	Goat	FC, IF (Multiplexing)	Alexa Fluor® 594, Biotin, FITC
Goat anti-Mouse IgG, F(ab') ₂	Mouse IgG, F(ab') ₂ region	Goat	FC, IHC (on Fc receptor-rich tissue)	PE, APC, FITC, HRP

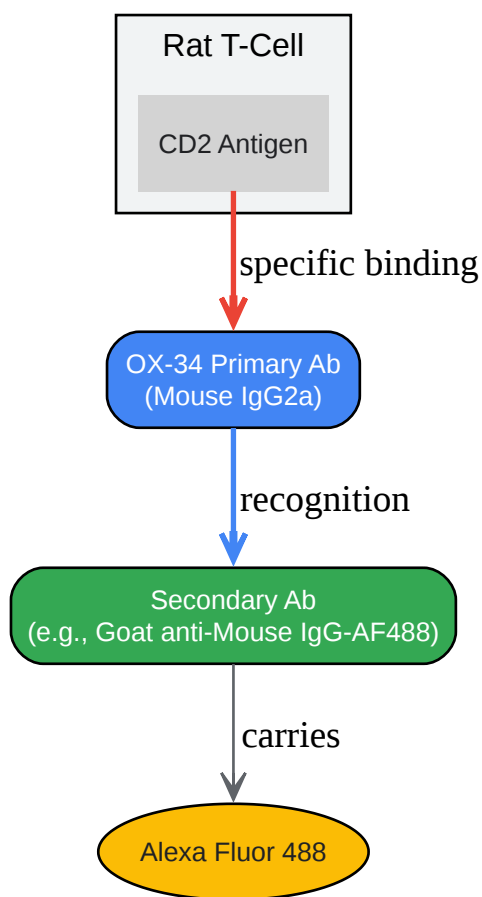
Visualizing the Detection Principle

The diagrams below illustrate the logical workflow of indirect detection and the specific antigen recognition pathway for OX-34.



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Figure 1. Principle of indirect detection using a secondary antibody.



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Figure 2. OX-34 antigen detection pathway on a rat T-cell.

Experimental Protocols

The following are generalized protocols for common applications using the OX-34 antibody.

Note: Optimal antibody dilutions and incubation times should be determined empirically by the end-user for each specific experimental setup.

Protocol 1: Indirect Flow Cytometry

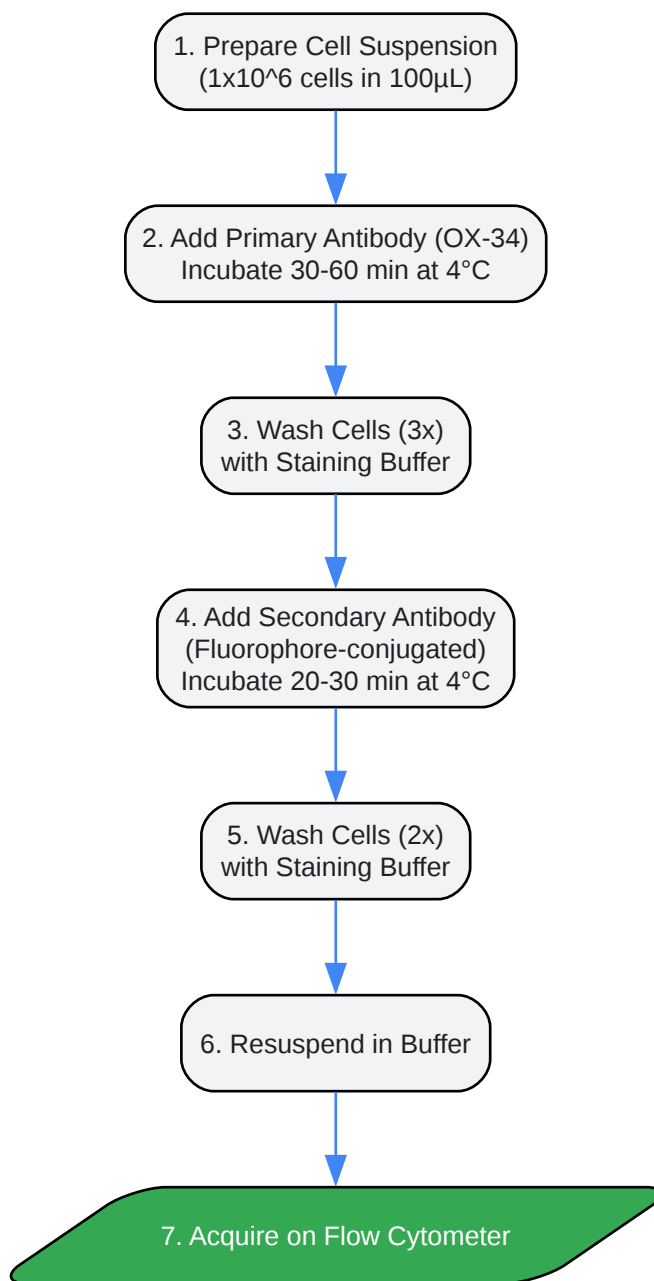
This protocol describes the staining of cell surface antigens on a single-cell suspension.^{[9][10]}

Recommended Dilutions

Reagent	Starting Dilution/Concentration
OX-34 Primary Antibody	1:50 - 1:200 (or 1-10 µg/ml)
Fluorophore-conjugated Secondary Antibody	Follow manufacturer's recommendation (typically 1:200 - 1:1000)

Procedure

- **Cell Preparation:** Harvest cells and wash by centrifuging at 300-400 x g for 5 minutes. Resuspend the cell pellet in ice-cold Staining Buffer (e.g., PBS + 1% BSA) to a concentration of 1×10^7 cells/ml.[\[9\]](#)
- **Aliquot Cells:** Add 100 µl of the cell suspension (1×10^6 cells) to the required number of flow cytometry tubes.
- **Primary Antibody Incubation:** Add the predetermined optimal dilution of OX-34 primary antibody to each sample tube. Vortex gently and incubate for 30-60 minutes at 4°C, protected from light.[\[9\]](#)[\[10\]](#)
- **Wash:** Add 2 ml of ice-cold Staining Buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice more.
- **Secondary Antibody Incubation:** Resuspend the cell pellet in 100 µl of Staining Buffer containing the optimal dilution of the fluorophore-conjugated secondary antibody. Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.[\[10\]](#)
- **Final Wash:** Wash the cells twice as described in Step 4.
- **Resuspension and Analysis:** Resuspend the final cell pellet in 300-500 µl of Staining Buffer. For samples not analyzed immediately, a fixative solution (e.g., 1% paraformaldehyde) can be used. Analyze samples on a flow cytometer as soon as possible.[\[10\]](#)



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Figure 3. Experimental workflow for indirect flow cytometry.

Protocol 2: Indirect Immunohistochemistry (Paraffin-Embedded Rat Tissue)

This protocol is for the detection of CD2 in formalin-fixed, paraffin-embedded (FFPE) rat tissue sections.^{[11][12]}

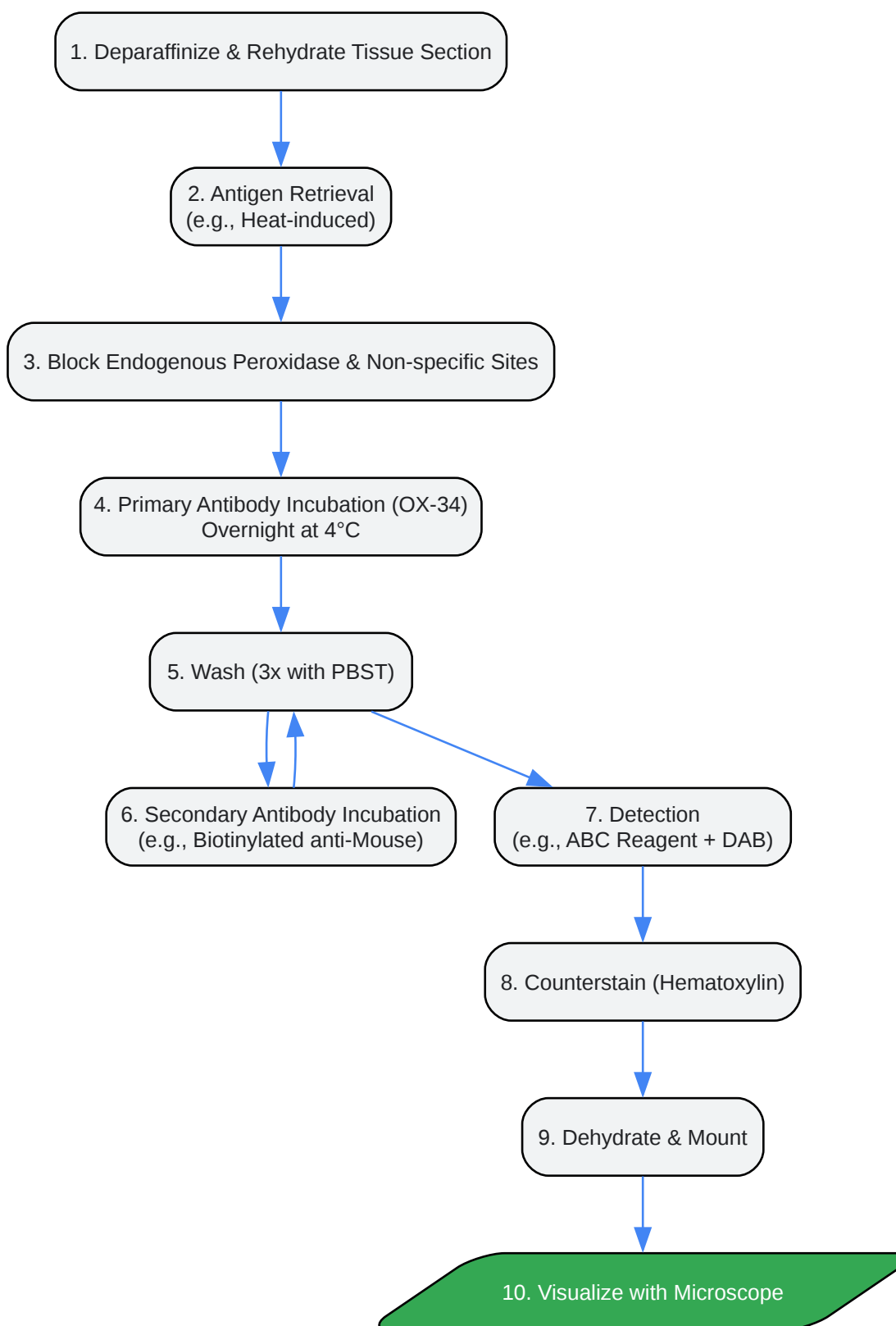
Recommended Dilutions

Reagent	Starting Dilution/Concentration
OX-34 Primary Antibody	1:100 - 1:500
Biotinylated Secondary Antibody	1:200 - 1:500[11]
HRP-conjugated Secondary Antibody	Follow manufacturer's recommendation

Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded alcohols: 100% ethanol (2x, 2 min), 95% ethanol (2x, 2 min), 70% ethanol (1x, 2 min).[13]
 - Rinse in distilled water.
- Antigen Retrieval: Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat in a microwave or water bath at 95-100°C for 15-20 minutes. Allow slides to cool to room temperature.[11][13]
- Peroxidase Block: To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature. Rinse with PBS.[11][12]
- Blocking: Incubate sections with a blocking solution (e.g., 2-5% normal goat serum in PBS, if using a goat anti-mouse secondary) for 1 hour at room temperature to minimize non-specific antibody binding.[11]
- Primary Antibody Incubation: Drain the blocking solution and apply the diluted OX-34 primary antibody. Incubate overnight at 4°C in a humidified chamber.[11][12]
- Wash: Rinse slides 3 times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

- Secondary Antibody Incubation: Apply the diluted enzyme-conjugated or biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[11]
- Detection (for HRP): If using a biotinylated secondary, incubate with an Avidin-Biotin Complex (ABC) reagent for 30 minutes.[11] Apply a chromogen substrate like DAB and monitor for color development (typically 3-10 minutes). Stop the reaction by rinsing with distilled water.[12]
- Counterstain: Lightly stain the sections with Hematoxylin for 30 seconds to 2 minutes to visualize nuclei. Rinse with water.
- Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in xylene. Mount with a permanent mounting medium.



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Figure 4. Experimental workflow for indirect immunohistochemistry.

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- To cite this document: BenchChem. [Application Notes and Protocols for Unconjugated OX-34 Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2445120#recommended-secondary-antibodies-for-unconjugated-ox-34\]](https://www.benchchem.com/product/b2445120#recommended-secondary-antibodies-for-unconjugated-ox-34)

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